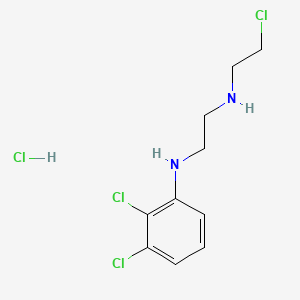![molecular formula C19H16Cl2N2O4 B13843638 4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dichloropyridinyl group, an oxoindole moiety, and a spirocyclohexane ring system. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloropyridinyl intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions.
Coupling with an indole derivative: The dichloropyridinyl intermediate is then coupled with an indole derivative under basic conditions to form the desired spirocyclic structure.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes, particularly those requiring specific functional groups and structural features.
Mechanism of Action
The mechanism of action of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride: This compound shares the dichloropyridinyl group but lacks the spirocyclic structure and oxoindole moiety.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has a similar pyridinyl group but differs in the overall structure and functional groups.
The unique combination of functional groups and structural features in 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16Cl2N2O4 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25) |
InChI Key |
CZKCQEAQCVKSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


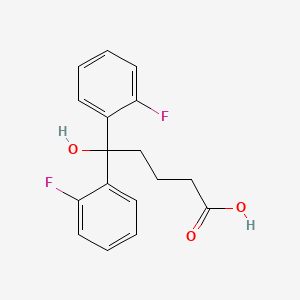
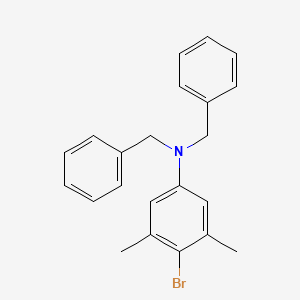
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)

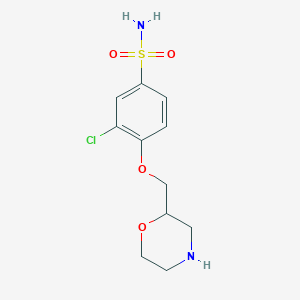
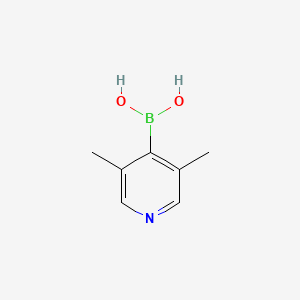

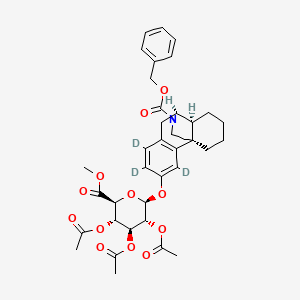
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
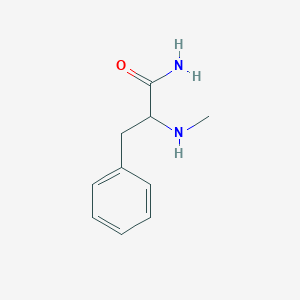
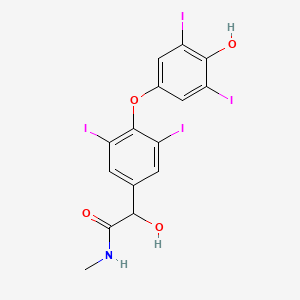
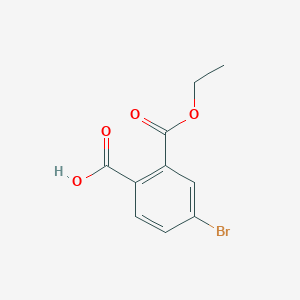
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
